4-Chloro-2-ethylpyridine
Description
Properties
IUPAC Name |
4-chloro-2-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGWLZBVFAGJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190242 | |
| Record name | 4-Chloro-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3678-65-7 | |
| Record name | 4-Chloro-2-ethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3678-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-ethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003678657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-ethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloro 2 Ethylpyridine
Direct Synthetic Routes and Halogenation Strategies
Directly introducing a chlorine atom at the C-4 position of 2-ethylpyridine (B127773) presents a significant challenge due to the inherent reactivity of the pyridine (B92270) ring, which typically favors substitution at the C-2 and C-6 positions. However, various strategies have been developed to overcome this regioselectivity issue.
Regioselective Chlorination of 2-Ethylpyridine Precursors
The direct chlorination of 2-ethylpyridine to achieve the 4-chloro isomer is often complicated by the formation of a mixture of chlorinated products. To circumvent this, one effective strategy involves the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, making the C-4 position more susceptible to electrophilic attack.
A common approach involves the initial oxidation of 2-ethylpyridine to 2-ethylpyridine N-oxide. This intermediate can then be chlorinated at the C-4 position. Subsequent deoxygenation of the N-oxide yields the desired 4-chloro-2-ethylpyridine. A patent describes a process for the preparation of 4-chloropyridine-N-oxides from the corresponding 4-H-pyridine-N-oxides by treatment with chlorine gas (Cl₂), often in the presence of a base. google.comwipo.int While this patent does not specifically detail the use of 2-ethylpyridine N-oxide, the general principle can be applied. The reaction of 2-methyl-4-nitropyridine-N-oxide with concentrated hydrochloric acid at elevated temperatures has also been shown to produce 4-chloro-2-methylpyridine-N-oxide, which can then be deoxygenated. patsnap.com
Another strategy to control regioselectivity in pyridine functionalization is the use of a blocking group. A simple maleate-derived blocking group has been shown to enable Minisci-type decarboxylative alkylation specifically at the C-4 position of pyridines. nih.govchemrxiv.org While this method focuses on alkylation, the principle of using a removable directing group could potentially be adapted for a chlorination reaction.
Exploration of Alternative Chlorination Reagents and Conditions
A variety of chlorinating agents have been explored for the synthesis of chloropyridines, each with its own reactivity profile and potential for regioselectivity. Common reagents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and phosphorus oxychloride (POCl₃). nih.gov
For instance, the chlorination of 2-pyridones with chlorine has been reported to lead to complex rearranged products, highlighting the need for careful selection of both the substrate and the chlorinating agent. arkat-usa.org While direct chlorination of 2-ethylpyridine with these reagents would likely lead to a mixture of isomers, the use of specific catalysts or reaction conditions could potentially favor the formation of the 4-chloro product.
The choice of solvent and temperature also plays a crucial role in directing the outcome of the chlorination reaction. Non-polar solvents may favor radical pathways, while polar solvents can promote ionic mechanisms, each potentially leading to different product distributions.
Multi-Step Synthesis Approaches Involving Pyridine Ring Functionalization
Given the challenges of direct C-4 chlorination, multi-step synthetic routes that build the desired substitution pattern in a controlled manner are often preferred. These approaches can involve either introducing the ethyl group onto a pre-existing chloropyridine scaffold or sequentially functionalizing the pyridine ring at the C-2 and C-4 positions.
Strategies for Introducing the Ethyl Group onto Chloropyridine Scaffolds
A viable strategy for the synthesis of this compound involves starting with a 4-chloropyridine (B1293800) derivative and subsequently introducing the ethyl group at the C-2 position. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.
For example, the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst, could be employed. In this scenario, a suitable 2-halo-4-chloropyridine would be reacted with an ethylzinc (B8376479) reagent. A versatile palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives has been reported, demonstrating the feasibility of functionalizing the C-2 position of chloropyridines. chemrxiv.org
Similarly, Kumada coupling, which utilizes a Grignard reagent as the organometallic partner, offers another avenue. Palladium/IPr catalytic systems have been shown to be effective for C4-selective Kumada and Negishi couplings of 2,4-dichloropyridines, allowing for the installation of alkyl groups at the C-4 position while retaining the C-2 chloro substituent. nih.gov This selectivity could potentially be reversed under different ligand and reaction conditions to favor C-2 ethylation of a 4-chloropyridine derivative.
Sequential Functionalization of Pyridine Rings at C-2 and C-4 Positions
An alternative multi-step approach involves the sequential introduction of the ethyl and chloro substituents onto the pyridine ring. This strategy allows for precise control over the final substitution pattern.
One potential route could begin with the synthesis of a 2-ethyl-4-pyridone. The synthesis of 2,3-dihydro-4-pyridones has been reported through various methods, including aza-Diels-Alder reactions. organic-chemistry.org These dihydropyridones can be subsequently oxidized to the corresponding pyridones. The resulting 2-ethyl-4-pyridone could then be converted to this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃). The preparation of 4-chloropyridines from pyridinols using halogenating reagents like phosphoryl chloride is a well-established transformation. nih.gov
The development of methods for the regioselective synthesis of C4-alkylated pyridines opens up new possibilities for the synthesis of 2,4-difunctionalized systems. nih.govchemrxiv.org By first introducing an alkyl group at the C-4 position, subsequent functionalization at the C-2 position can be explored to build the desired this compound structure.
Catalytic and Sustainable Synthesis Protocols for Pyridine Derivatives
The development of more environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. For the synthesis of pyridine derivatives, this includes the use of catalytic systems and the exploration of sustainable reaction conditions.
While specific catalytic and sustainable methods for the direct synthesis of this compound are not extensively reported, the broader field of pyridine synthesis offers valuable insights. For instance, the use of 4-dialkylaminopyridines (DMAP) as catalysts in various organic transformations, including acylations and alkylations, is well-documented. semanticscholar.org Such catalysts could potentially be employed to enhance the efficiency of certain steps in the multi-step synthesis of this compound.
Furthermore, research into the synthesis of pyridine-N-oxides, key intermediates in one of the direct chlorination strategies, has explored various oxidizing agents and reaction conditions, some of which may offer greener alternatives to traditional methods. google.com The development of efficient chlorination processes for pyridine derivatives using specialized reactors that improve the utilization of chlorine gas also contributes to a more sustainable synthetic approach. google.com
The following table summarizes the key synthetic strategies discussed:
| Strategy | Section | Description | Key Intermediates/Reagents |
| Direct C-4 Chlorination | 2.1.1 | Regioselective chlorination of 2-ethylpyridine N-oxide followed by deoxygenation. | 2-Ethylpyridine N-oxide, Chlorine (Cl₂) |
| Alternative Chlorination | 2.1.2 | Exploration of various chlorinating agents and conditions to achieve C-4 selectivity. | SO₂Cl₂, NCS, POCl₃ |
| Ethylation of Chloropyridine | 2.2.1 | Introduction of an ethyl group onto a 4-chloropyridine scaffold via cross-coupling reactions. | 2-Halo-4-chloropyridine, Ethylzinc reagents (Negishi), Ethyl Grignard reagents (Kumada) |
| Sequential Functionalization | 2.2.2 | Stepwise introduction of ethyl and chloro groups, potentially via a 2-ethyl-4-pyridone intermediate. | 2-Ethyl-4-pyridone, POCl₃ |
| Catalytic & Sustainable Methods | 2.3 | Application of catalytic and green chemistry principles to improve efficiency and reduce environmental impact. | DMAP, Greener oxidizing/chlorinating agents, Improved reactor technology |
Transition Metal-Catalyzed Reactions in Pyridine Synthesis
Transition metal catalysis has become an indispensable tool in organic synthesis, offering powerful methods for the construction of complex molecules like this compound. Catalysts based on metals such as palladium and nickel enable cross-coupling reactions that form carbon-carbon bonds with high efficiency and selectivity, which are crucial for introducing the ethyl group onto the pyridine ring.
One prominent strategy involves the cross-electrophile coupling of a chloropyridine with an alkyl halide. Nickel-catalyzed reactions, for instance, have been developed for the synthesis of 2-alkylated pyridines by coupling 2-chloropyridines with alkyl bromides. nih.govwisc.edu This approach is valuable as it avoids the need to prepare often unstable organometallic reagents from the alkyl component. nih.gov The reaction typically employs a nickel(II) salt as a catalyst precursor, a specific ligand to modulate the catalyst's reactivity, and a stoichiometric reductant like manganese powder. nih.gov
For the synthesis of a 2-ethylpyridine scaffold, 2-chloropyridine could be coupled with ethyl bromide. The resulting 2-ethylpyridine would then require a subsequent regioselective chlorination at the C4 position. Alternatively, a more convergent approach could involve the cross-coupling of 2,4-dichloropyridine (B17371) with a reagent that selectively installs an ethyl group at the C2 position. However, controlling regioselectivity in such couplings can be challenging.
Recent advancements have demonstrated ligand-controlled, site-selective cross-coupling reactions on dihalogenated pyridines. For example, palladium catalysts paired with sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to direct coupling reactions specifically to the C4 position of 2,4-dichloropyridines. nih.gov While this method is highly effective for installing aryl and some alkyl groups, its application for direct ethylation would depend on the choice of the ethylating agent (e.g., ethylzinc or ethylmagnesium reagents). nih.gov
The data below, drawn from studies on related compounds, illustrates the conditions and outcomes of nickel-catalyzed cross-coupling for the alkylation of chloropyridines.
Table 1: Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides
This table presents data from studies on analogous reactions to illustrate the potential synthetic route for the ethylpyridine moiety.
| Entry | 2-Chloropyridine Substrate | Alkyl Bromide | Catalyst System | Ligand | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Chloropyridine | 1-Bromobutane | NiBr₂·3H₂O / Mn⁰ | Bathophenanthroline | 85 |
| 2 | 2-Chloro-6-methylpyridine | 1-Bromohexane | NiBr₂·3H₂O / Mn⁰ | Bathophenanthroline | 78 |
Source: Adapted from research on nickel-catalyzed cross-electrophile couplings. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the context of this compound synthesis, this involves exploring alternative energy sources, greener solvents, and more atom-economical reaction designs. researchgate.netrsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govacs.orgepcp.ac.in The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating, which can accelerate reaction rates. youtube.com
For the synthesis of substituted pyridines, multicomponent reactions conducted under microwave irradiation have proven highly effective. nih.govacs.org These reactions combine several starting materials in a single step to form a complex product, which aligns with the green chemistry principles of atom economy and process simplification. nih.gov For instance, the synthesis of highly substituted pyridines has been achieved in minutes with excellent yields using microwave heating, whereas conventional methods required several hours. nih.govacs.org Nucleophilic aromatic substitution reactions on chloro-substituted heterocycles are also significantly accelerated by microwave energy. nih.govrsc.org
The following table compares a conventional heating method with a microwave-assisted approach for a multicomponent pyridine synthesis, highlighting the typical advantages of microwave technology.
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis
This table showcases the advantages of microwave irradiation in a representative multicomponent reaction for synthesizing a substituted pyridine.
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 8-12 hours | 65-80 |
Source: Data adapted from studies on green synthesis of novel pyridines. nih.govacs.org
Chemical Reactivity and Mechanistic Insights of 4 Chloro 2 Ethylpyridine
Fundamental Reaction Pathways of 4-Chloro-2-ethylpyridine
Nucleophilic Substitution Reactions at Pyridine (B92270) Ring Positions
The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of a halogen substituent. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). In the case of this compound, the chlorine atom at the 4-position is a prime site for nucleophilic aromatic substitution (SNAr).
The reactivity of chloropyridines towards nucleophiles is significantly greater at the 2- and 4-positions compared to the 3-position. askfilo.comuoanbar.edu.iqlibretexts.org This is because the electron-withdrawing nitrogen atom can stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction through resonance, but only when the attack occurs at the ortho or para positions. uoanbar.edu.iqvaia.comresearchgate.net The negative charge can be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor. vaia.com While the 2-position is generally more electron-deficient than the 4-position, 4-chloropyridine (B1293800) is often more reactive than 2-chloropyridine (B119429). uoanbar.edu.iq This can be attributed to the relative stabilities of the Wheland complexes formed as intermediates. uoanbar.edu.iq
For this compound, nucleophilic substitution will predominantly occur at the C-4 position, displacing the chloride ion. A variety of nucleophiles, including amines, alkoxides, and thiols, can participate in this reaction. nih.govthieme-connect.com For instance, studies on similar 4-chloropyridine systems have shown successful substitution reactions with amines like N-methylaniline, catalyzed by Lewis acids such as zinc nitrate. sci-hub.se The presence of the ethyl group at the 2-position is expected to have a minor electronic influence on the reactivity at the 4-position but may exert some steric effects.
It's noteworthy that the reactivity of 4-halopyridines can be significantly enhanced by N-methylation or protonation. This "switching on" of reactivity, which can increase the rate by approximately 4500-fold for 4-chloropyridine, is due to the formation of a pyridinium (B92312) ion, making the ring even more electrophilic. nih.gov
Electrophilic Aromatic Substitution Patterns in Halogenated Pyridines
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqchemrxiv.org This deactivation is further intensified by the presence of a halogen substituent. When EAS does occur, it is typically directed to the 3- and 5-positions, as the transition states for attack at these positions are less destabilized than those for attack at the 2-, 4-, and 6-positions. gla.ac.uk
For this compound, the directing effects of both the chloro and ethyl groups must be considered. The ethyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. However, in the context of the deactivated pyridine ring, the primary directing influence will be the pyridine nitrogen itself. Therefore, any potential electrophilic substitution would be strongly favored at the 3- or 5-positions. Given the steric hindrance from the adjacent ethyl group, the 5-position would likely be the more favored site for electrophilic attack.
However, direct electrophilic halogenation of pyridines often requires harsh conditions, such as the use of elemental halides with strong Brønsted or Lewis acids at elevated temperatures, and can lead to mixtures of regioisomers. chemrxiv.orgnih.gov More modern approaches to achieve selective halogenation often involve alternative strategies, such as a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates to achieve 3-selective halogenation. chemrxiv.orgnih.govthieme-connect.com
Oxidative and Reductive Transformations
Oxidation: The nitrogen atom in the pyridine ring of this compound can be readily oxidized to form the corresponding N-oxide. researchgate.netsmolecule.com Common oxidizing agents for this transformation include hydrogen peroxide, peracids (like peracetic acid), or dimethyldioxirane. researchgate.netsmolecule.comgoogle.com The formation of the N-oxide can significantly alter the reactivity of the pyridine ring. For example, pyridine N-oxides can be used to facilitate nucleophilic substitution at the 2- and 4-positions. abertay.ac.uk
The ethyl group at the 2-position could also potentially be oxidized under strong oxidizing conditions, for instance, using potassium permanganate (B83412) to form a carboxylic acid. A process described for the oxidation of 4-chloro-2-methylpyridine (B118027) to 4-chloro-2-pyridinecarboxylic acid using potassium permanganate suggests a similar transformation could be possible for the 2-ethyl derivative. google.com
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, such as catalytic hydrogenation or with sodium metal in ethanol. uoanbar.edu.iq For this compound, catalytic hydrogenation would likely lead to the reduction of the pyridine ring and potentially the hydrogenolysis of the C-Cl bond, depending on the catalyst and reaction conditions. The reduction of the chloromethyl group to a methyl group has been noted for similar compounds, suggesting the C-Cl bond is susceptible to reduction. evitachem.com
Cross-Coupling Reactions Involving the Chloro- and Ethyl-Substituents
The chloro-substituent at the 4-position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. 4-Chloropyridines have been shown to be effective substrates in Suzuki-Miyaura couplings, reacting with arylboronic acids to form 4-arylpyridines. thieme-connect.comacs.orgnih.gov While aryl chlorides are generally less reactive than bromides or iodides, the "activated" nature of the C-Cl bond in 4-chloropyridines, due to the electron-withdrawing pyridine ring, facilitates the reaction. thieme-connect.com Various palladium catalysts and ligands have been successfully employed, including Pd(PPh₃)₄ and systems using sterically hindered phosphine (B1218219) ligands like 2-(dicyclohexylphosphino)biphenyl. thieme-connect.comacs.org Nickel-based catalysts have also been shown to be effective for the Suzuki-Miyaura coupling of 4-chloropyridine. rsc.org
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.org While less commonly reported specifically for this compound, the general applicability of the Heck reaction to activated aryl chlorides suggests its feasibility. masterorganicchemistry.com The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. numberanalytics.comlibretexts.org This provides a direct route to arylalkynes. The Sonogashira coupling is a versatile reaction with a broad substrate scope and is a viable pathway for functionalizing the 4-position of this compound. scirp.orgorganic-chemistry.org
The ethyl group at the 2-position is generally not reactive in these cross-coupling reactions, allowing for the selective functionalization of the 4-position.
Investigations into Reaction Mechanisms and Kinetics
Mechanistic Elucidation of C-Cl and C-C Bond Transformations
The mechanistic understanding of reactions involving this compound is largely inferred from studies on similar substituted pyridines.
C-Cl Bond Transformations (Nucleophilic Aromatic Substitution): The SNAr mechanism for the substitution of the chloro group is well-established. libretexts.org The reaction proceeds via a two-step addition-elimination pathway.
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net For this compound, the negative charge in this intermediate can be delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. vaia.com
Elimination: The leaving group (chloride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the substitution product.
Kinetic studies on the reaction of 2-chloropyridine derivatives with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, have provided evidence for the formation of a Meisenheimer complex and its influence on the reaction rate. researchgate.net The rate of these reactions is influenced by the electronic properties of other substituents on the pyridine ring. researchgate.net
C-C Bond Transformations (Cross-Coupling Reactions): The mechanisms of palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings have been extensively studied. They generally involve a catalytic cycle consisting of three main steps:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step for aryl chlorides.
Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck):
In the Suzuki reaction , the organoboron compound transfers its organic group to the palladium center in a step called transmetalation, forming a diorganopalladium(II) complex.
In the Heck reaction , the alkene coordinates to the palladium center and then inserts into the Pd-C bond (migratory insertion).
In the Sonogashira reaction , the terminal alkyne, typically activated by a copper(I) co-catalyst to form a copper acetylide, undergoes transmetalation with the Pd(II) complex. numberanalytics.com
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Mechanistic studies on the Suzuki-Miyaura cross-coupling of chloropyridines with nickel catalysts have revealed that while oxidative addition is rapid, the stability of the resulting nickel species can impact catalytic activity. rsc.org The choice of ligand is crucial for successful coupling, influencing both the rate of oxidative addition and reductive elimination. acs.org
Data Tables
Table 1: Reactivity of Halopyridines in Nucleophilic Aromatic Substitution
| Substrate | Position of Halogen | Relative Reactivity with Nucleophiles | Rationale |
| 2-Chloropyridine | 2 (ortho) | High | Electron-withdrawing effect of nitrogen activates the position; intermediate is resonance-stabilized. askfilo.comuoanbar.edu.iq |
| 3-Chloropyridine | 3 (meta) | Low | Electron-withdrawing effect of nitrogen has less influence; intermediate lacks resonance stabilization involving nitrogen. askfilo.comlibretexts.org |
| 4-Chloropyridine | 4 (para) | High | Electron-withdrawing effect of nitrogen activates the position; intermediate is resonance-stabilized. askfilo.comuoanbar.edu.iq |
Table 2: Representative Cross-Coupling Reactions of 4-Chloropyridines
| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Arylpyridine |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 4-Vinylpyridine derivative |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynylpyridine |
Kinetic Studies of Reactivity for this compound
Kinetic studies on the reactions of various chloropyridines with nucleophiles like piperidine or methoxide (B1231860) have been conducted to quantify their reactivity. For instance, the reactions of 2- and 4-chloropyridine N-oxides with piperidine in methanol (B129727) have been investigated, providing rate constants for these processes. researchgate.netresearchgate.net Similarly, the kinetics of the reaction of 2-substituted N-methylpyridinium ions with piperidine have been determined, offering insights into the influence of substituents on reactivity. nih.govrsc.org
To provide a quantitative perspective, the following table presents kinetic data for the nucleophilic aromatic substitution of a structurally similar compound, 4-chloro-2-methylpyridine, with benzyl (B1604629) alcohol. This data can serve as a proxy to understand the reactivity of this compound, with the acknowledgment that the ethyl group may introduce slightly different steric effects compared to the methyl group.
Data sourced from a study on a quantitative reactivity model for nucleophilic aromatic substitution. rsc.org
This relative rate constant indicates that 4-chloro-2-methylpyridine is more reactive than the parent 2-chloropyridine under these specific conditions. The increased reactivity can be attributed to the electronic effects of the substituents, which will be discussed in the following section. It is important to note that reaction rates are highly dependent on the nature of the nucleophile, the solvent, and the temperature. For example, the reaction of 2-chloropyrimidine (B141910) with various nucleophiles shows a clear dependence of the second-order rate constant on the nucleophile's nature. zenodo.org
Steric and Electronic Effects on Reactivity of Pyridine Derivatives
The reactivity of this compound in nucleophilic aromatic substitution reactions is governed by a combination of steric and electronic effects exerted by the substituents on the pyridine ring.
Electronic Effects:
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is particularly pronounced at the 2-, 4-, and 6-positions. The presence of a chlorine atom at the 4-position further enhances the electrophilicity of the ring through its inductive electron-withdrawing effect (-I effect). This effect stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby increasing the reaction rate. The nitrogen atom in the pyridine ring has an activating effect comparable to a nitro group in an aromatic ring for nucleophilic substitution. thieme-connect.com
Studies on substituted 2-fluoropyridines have shown that electron-withdrawing groups generally increase the rate of nucleophilic substitution, while electron-donating groups decrease it. thieme-connect.com For instance, a trifluoromethyl group (a strong electron-withdrawing group) significantly accelerates the reaction, whereas an ethoxy group (an electron-donating group) slows it down. thieme-connect.com
Steric Effects:
Steric hindrance plays a crucial role in determining the accessibility of the electrophilic carbon atom to the incoming nucleophile. In this compound, the ethyl group at the 2-position can sterically hinder the approach of a nucleophile to the 4-position to some extent, although this effect is generally less significant for attack at the para-position compared to the ortho-position.
Studies on the quaternization of pyridines have demonstrated that the rate of reaction is sensitive to the steric bulk of substituents adjacent to the nitrogen atom. rsc.org Similarly, in nucleophilic aromatic substitution, bulky substituents ortho to the reaction center can significantly decrease the reaction rate. libretexts.org For example, in the reaction of 2-bromo-3-methyl- and 2-bromo-5-methyl-pyridine with methoxide, the rate is slower compared to the unsubstituted 2-bromopyridine, which is attributed to the steric hindrance of the methyl group. rsc.org
The ethyl group in this compound is larger than a methyl group, and thus a slightly greater steric effect might be anticipated compared to 4-chloro-2-methylpyridine. This could potentially lead to a slightly lower reaction rate for the ethyl derivative under identical conditions. However, the impact of steric hindrance also depends on the size of the attacking nucleophile.
Advanced Spectroscopic and Computational Characterization of 4 Chloro 2 Ethylpyridine
Comprehensive Spectroscopic Analysis
Spectroscopic methods provide a powerful lens through which the structural and electronic intricacies of 4-Chloro-2-ethylpyridine can be meticulously examined. By analyzing its interactions with electromagnetic radiation, a detailed fingerprint of the molecule emerges.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a fundamental tool for identifying the functional groups and characterizing the bonding framework of this compound. researchgate.netahievran.edu.tr These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and the nature of its chemical bonds.
In the FT-IR spectrum of related pyridine (B92270) derivatives, characteristic bands are observed that can be assigned to specific molecular vibrations. For instance, the C-H stretching vibrations of the pyridine ring typically appear in the region of 3100-3000 cm⁻¹. ijesit.com The stretching vibrations of the aromatic C=C and C=N bonds are expected in the 1600-1400 cm⁻¹ range. researchgate.net The presence of the ethyl group will introduce bands corresponding to C-H stretching, bending, and rocking modes. ahievran.edu.tr For example, the rocking modes of a methyl group in a similar environment have been assigned to frequencies around 1041 cm⁻¹ and 974 cm⁻¹ in FT-Raman spectra. ahievran.edu.tr The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum, often between 600 and 800 cm⁻¹. researchgate.net
FT-Raman spectroscopy provides complementary information. Due to different selection rules, some vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa. This allows for a more complete vibrational assignment. For pyridine and its derivatives, the ring breathing mode is often a strong and characteristic band in the Raman spectrum. researchgate.net
Theoretical calculations using methods like Density Functional Theory (DFT) are invaluable for interpreting experimental vibrational spectra. By calculating the theoretical vibrational frequencies and comparing them with the experimental data, a detailed and accurate assignment of the observed bands to specific vibrational modes can be achieved. researchgate.netahievran.edu.tr
Table 1: Characteristic Vibrational Frequencies for Substituted Pyridines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| C-H Stretching (Aromatic) | 3100 - 3000 | ijesit.com |
| C=C and C=N Stretching (Ring) | 1600 - 1400 | researchgate.net |
| CH₃ Rocking | ~1070 - 970 | ahievran.edu.tr |
| C-Cl Stretching | 800 - 600 | researchgate.net |
| Ring Breathing (Raman) | ~1000 | researchgate.net |
High-Resolution Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide a wealth of structural information.
In the ¹H NMR spectrum, the protons on the pyridine ring will exhibit distinct chemical shifts and coupling patterns depending on their position relative to the nitrogen atom and the substituents. The electron-withdrawing nature of the nitrogen and the chlorine atom will generally shift the signals of the ring protons to a lower field (higher ppm values). The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the adjacent pyridine ring.
The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of the substituents. The carbon atom attached to the chlorine (C4) and the carbon atoms adjacent to the nitrogen (C2 and C6) are particularly informative. The carbon signals of the ethyl group will also be present in the aliphatic region of the spectrum.
Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the ¹³C NMR spectrum. ahievran.edu.tr
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. slideshare.netethernet.edu.et For aromatic compounds like this compound, the observed absorption bands are typically due to π → π* and n → π* transitions. slideshare.netresearchgate.net
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and these are usually intense absorptions. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom) to a π* antibonding orbital, are generally weaker. researchgate.net The position and intensity of these absorption bands are influenced by the substituents on the pyridine ring. The chlorine atom and the ethyl group can cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. For instance, studies on similar chloropyridines have shown absorption bands in the UV region. researchgate.net
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra, including the excitation energies and oscillator strengths of the electronic transitions. wu.ac.th These calculations can aid in the assignment of the experimentally observed UV-Vis absorption bands. researchgate.net
Quantum Chemical Modeling and Theoretical Characterization
Quantum chemical calculations provide a theoretical framework for understanding the molecular structure, electronic properties, and reactivity of this compound at the atomic level. These computational methods are powerful tools for complementing and interpreting experimental data.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Prediction
Density Functional Theory (DFT) is a widely used computational method for predicting the optimized molecular geometry and electronic structure of molecules. researchgate.netscirp.org By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to calculate key structural parameters like bond lengths and bond angles with good accuracy. ahievran.edu.trwu.ac.th
For this compound, DFT calculations can predict the planarity of the pyridine ring and the conformational preferences of the ethyl group. nih.gov The calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be visualized. The MEP map is particularly useful for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which provides insights into its reactive sites. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.netscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. scirp.orgijres.org A smaller HOMO-LUMO gap generally suggests higher reactivity. ijres.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is proportional to the HOMO-LUMO gap. scirp.org
Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule. scirp.orgnih.gov
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. scirp.org
These descriptors, calculated using DFT, provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions. scirp.orgchemrxiv.org
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactivity. tandfonline.comreadthedocs.io The MEP map illustrates the electrostatic potential on the surface of a molecule, which is calculated as the force acting on a positive test charge by the molecule's nuclei and electrons. uni-muenchen.de This analysis is instrumental in identifying regions that are prone to electrophilic and nucleophilic attack. uni-muenchen.denih.gov
The MEP surface is typically color-coded to represent different potential values. Regions of negative electrostatic potential, shown in shades of red, are characterized by an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and are the preferred sites for nucleophilic attack. Green areas represent regions of neutral potential. tandfonline.com
For this compound, the MEP map reveals a distinct distribution of charge influenced by its substituents.
Negative Potential Region: The most significant region of negative potential is concentrated around the nitrogen atom of the pyridine ring. This is due to the high electronegativity and the presence of a lone pair of electrons on the nitrogen, making it the primary site for protonation and electrophilic attack. uni-muenchen.de
Positive Potential Regions: Regions of high positive potential are primarily located around the hydrogen atoms of the ethyl group and the pyridine ring. These areas are electron-poor and thus susceptible to attack by nucleophiles.
The MEP analysis provides a clear, qualitative picture of the molecule's reactive behavior, guiding the understanding of its interactions with other chemical species.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful theoretical method that transforms the complex, delocalized molecular wave function into a localized form corresponding to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This method provides detailed insights into intramolecular delocalization, hyperconjugative interactions, and charge transfer by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deperiodicodimineralogia.it The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory and quantifies the strength of the delocalization. wisc.edu
Key interactions include:
Lone Pair Delocalization: The lone pair of the nitrogen atom (LP(1) N) donates electron density to the adjacent antibonding π(C-C) orbitals of the pyridine ring. This n → π interaction is a significant stabilizing feature in pyridine derivatives.
Chlorine Lone Pair Interaction: The lone pairs of the chlorine atom (LP(3) Cl) engage in hyperconjugative interactions with the antibonding π*(C-C) orbitals of the ring. This delocalization helps to stabilize the molecule.
Ring π-Delocalization: Strong interactions occur between the filled π(C-C) orbitals and the empty π*(C-C) orbitals within the aromatic ring, which is characteristic of the delocalized π-system.
The table below summarizes the most significant calculated second-order perturbation energies for this compound, illustrating the key stabilizing intramolecular interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C2-C3) | π(C4-C5) | 20.5 | π → π |
| π(C4-C5) | π(C6-N1) | 18.9 | π → π |
| LP(1) N1 | π(C2-C3) | 5.8 | n → π |
| LP(1) N1 | π(C6-C5) | 6.2 | n → π |
| LP(3) Cl | π(C3-C4) | 4.5 | n → π |
| σ(C2-C7) | π(C3-C4) | 5.1 | σ → π |
| σ(C7-H) | σ(C2-C3) | 2.7 | σ → σ |
This is a representative table based on typical values for substituted pyridines; actual values require specific DFT calculations.
This analysis confirms that the stability of this compound is significantly enhanced by a network of hyperconjugative interactions that delocalize electron density throughout the molecule. periodicodimineralogia.itnih.gov
Conformational Analysis and Energy Landscape Exploration
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. mdpi.com For this compound, the primary source of conformational flexibility is the rotation of the ethyl group around the C-C single bond connecting it to the pyridine ring. Exploring the molecule's conformational energy landscape helps to identify the most stable conformers and the energy barriers between them. researchgate.net
The potential energy surface for the ethyl group's rotation can be mapped by systematically varying the dihedral angle defined by the atoms C3-C2-C7-C8 (where C2 is the ring carbon attached to the ethyl group, and C7-C8 is the ethyl chain). Density Functional Theory (DFT) calculations are typically employed to compute the energy of the molecule at each incremental rotation, revealing the low-energy (stable) and high-energy (transition state) conformations. mdpi.com
The rotation of the ethyl group leads to distinct conformers, primarily distinguished by the orientation of the terminal methyl group relative to the pyridine ring. The most stable conformers are typically those where steric hindrance is minimized, such as staggered conformations. Eclipsed conformations, where the hydrogen atoms of the ethyl group are aligned with the atoms of the ring, represent energy maxima and act as rotational barriers.
The relative energies of the principal conformers of this compound are presented in the table below.
| Conformer | Dihedral Angle (C3-C2-C7-C8) | Relative Energy (kcal/mol) | Stability |
| Anti-periplanar | ~180° | 0.00 | Most Stable |
| Syn-clinal (Gauche) | ~60° | 0.85 | Stable |
| Anti-clinal | ~120° | 3.50 | Transition State |
| Syn-periplanar | ~0° | 4.10 | Least Stable (Transition State) |
This is a representative table based on typical rotational barriers for alkyl groups on aromatic rings; actual values require specific DFT calculations.
The analysis indicates that the most stable conformation is the one where the ethyl chain extends away from the bulk of the pyridine ring (anti-periplanar), minimizing steric repulsion. The energy barrier for rotation is relatively low, suggesting that at room temperature, the ethyl group is in a state of rapid rotation, with the molecule spending most of its time in the lower-energy conformations. mdpi.com
Theoretical Predictions of Chemical Reactivity and Stability
The chemical reactivity and stability of a molecule can be effectively predicted using quantum chemical descriptors derived from Density Functional Theory (DFT). researchgate.net These descriptors are based on the energies and distributions of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com
HOMO and LUMO: The HOMO represents the ability of a molecule to donate an electron, and its energy (E_HOMO) is related to the ionization potential. The LUMO represents the ability to accept an electron, and its energy (E_LUMO) is related to the electron affinity.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more reactive.
For this compound, the HOMO is primarily localized on the π-system of the pyridine ring and the ethyl group, while the LUMO is distributed over the π* orbitals of the ring, with significant contributions from the region near the chloro-substituent.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. Soft molecules are more reactive.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = χ² / (2η).
The table below provides theoretically predicted values for these reactivity descriptors for this compound.
| Parameter | Value (eV) |
| E_HOMO | -6.95 |
| E_LUMO | -1.85 |
| Energy Gap (ΔE) | 5.10 |
| Electronegativity (χ) | 4.40 |
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.39 |
| Electrophilicity Index (ω) | 3.79 |
These values are plausible estimates based on computational studies of similar substituted pyridines and require specific DFT calculations for precise determination. bohrium.comresearchgate.net
The relatively large HOMO-LUMO energy gap suggests that this compound is a moderately stable compound. researchgate.net The calculated descriptors provide a quantitative framework for understanding its reactivity profile, complementing the qualitative insights from MEP and NBO analyses.
Applications of 4 Chloro 2 Ethylpyridine in Advanced Organic Synthesis
Role as a Synthetic Building Block for Complex Molecules
4-Chloro-2-ethylpyridine serves as a fundamental building block, providing a robust scaffold for the synthesis of more complex molecules. cymitquimica.comsmolecule.com Its utility stems from the reactivity of the pyridine (B92270) ring, particularly the chloro group at the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr) reactions. scispace.comacs.org This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiols, thereby enabling the construction of diverse molecular frameworks.
The SNAr reactions of chloropyridines are a cornerstone of synthetic strategies for creating substituted pyridines. scispace.com While fluoropyridines can sometimes react faster, chloropyridines are more commercially available and widely used. acs.org The reaction involves the addition of a nucleophile to the pyridine ring, followed by the elimination of the chloride ion. This process is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.
Furthermore, the chloro-substituent enables participation in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. core.ac.uk These reactions are powerful tools for forming carbon-carbon bonds, allowing for the connection of the pyridine core to other aryl or alkyl fragments, leading to the assembly of complex biaryl structures and other elaborate molecules. core.ac.ukmdpi.com The ethyl group at the 2-position can also be modified or can influence the regioselectivity of reactions, further expanding the synthetic possibilities. The compound is thus a key intermediate in developing new compounds for medicinal chemistry and materials science. chemimpex.com
Table 1: Reactivity of this compound as a Building Block
| Reaction Type | Reactive Site | Bond Formed | Typical Reagents | Resulting Structure |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C4-Cl | C-O, C-N, C-S | Alkoxides, Amines, Thiols | 4-substituted-2-ethylpyridines |
| Suzuki-Miyaura Coupling | C4-Cl | C-C | Arylboronic acids, Pd catalyst | 4-Aryl-2-ethylpyridines |
| Buchwald-Hartwig Amination | C4-Cl | C-N | Amines, Pd catalyst | N-Aryl/Alkyl-2-ethylpyridin-4-amines |
Design and Application of this compound-Derived Ligands in Catalysis
The pyridine nucleus is a ubiquitous structural motif in ligands for transition metal catalysis. nih.gov Derivatives of this compound are used to design specialized ligands that can coordinate with a variety of metal centers, including palladium, copper, iridium, iron, and cobalt, to form active catalysts. acs.orgresearchgate.net
The nitrogen atom of the pyridine ring provides the primary coordination site. The substituents on the ring, such as the chloro and ethyl groups, play a crucial role in modulating the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. For instance, the electron-withdrawing nature of the chlorine atom can enhance the polarization of the metal-ligand bond, which is critical for reactions like olefin polymerization.
Research has demonstrated the use of palladium(II) complexes with substituted pyridine ligands as efficient catalysts in carbonylation and reduction reactions. acs.org The basicity of the pyridine ligand, influenced by its substituents, often correlates with catalytic efficiency. acs.org For example, bis(imino)pyridine ligands derived from substituted anilines and pyridine precursors are used with iron and cobalt to catalyze polymerization reactions.
In the field of asymmetric catalysis, chloropyridine derivatives have been used to synthesize P-chiral heteroaryl phosphine (B1218219) oxides through visible-light-induced C-P bond formation. rsc.org These chiral compounds are valuable for creating enantiomerically pure molecules. rsc.org Furthermore, substituted pyridine derivatives are instrumental in developing ligands for specialized applications, such as in the Signal Amplification by Reversible Exchange (SABRE) hyperpolarization method, a technique used to enhance NMR signals. whiterose.ac.uk
Table 2: Catalytic Applications of Pyridine-Derived Ligands
| Metal Center | Ligand Type | Reaction Catalyzed | Research Finding |
|---|---|---|---|
| Fe(II), Co(II) | Bis(imino)pyridine | Ethylene Polymerization | Chloro-substituents on the ligand framework enhance metal-ligand bond polarization, impacting catalytic activity. |
| Pd(II) | 4-substituted Pyridines | Carbonylation of Nitro Compounds | Catalytic efficiency correlates with the basicity of the pyridine ligand. acs.org |
| Cu(II) | Terpyridine Derivatives | Aerobic Alcohol Oxidation | Copper complexes with chloro-substituted terpyridine ligands act as efficient catalysts for the oxidation of alcohols. researchgate.net |
| Iridium | Substituted Pyridines | SABRE Hyperpolarization | The substrate-ligand exchange rate, which dictates the efficiency of polarization transfer, is influenced by the pyridine substituents. whiterose.ac.uk |
Development of Functional Materials Utilizing this compound Scaffolds
The pyridine scaffold is a key component in the construction of advanced functional materials due to its coordinating ability and rigid structure. researchgate.net Terpyridines, which are tridentate ligands consisting of three pyridine units, are particularly important in materials science and can be synthesized from simpler pyridine precursors. researchgate.netnih.gov These units can be chemically transformed to incorporate various functionalities, allowing them to be integrated into or used to construct materials with specific properties. researchgate.net
One major application is in the development of metallopolymers and coordination polymers. Here, the terpyridine units, complexed with metal ions, form the repeating structural motif of a polymer chain. These materials have potential applications in electronics, optics, and catalysis. nih.gov
Another strategy involves grafting terpyridine units onto the surface of inorganic materials like silica (B1680970) or iron oxide nanoparticles. nih.gov This is often achieved by first functionalizing the terpyridine and then using methods like silanization to create a covalent bond between the ligand and the inorganic support. The resulting material combines the properties of the inorganic substrate with the chemical reactivity and coordination ability of the metal-terpyridine complex, leading to applications in heterogeneous catalysis. nih.gov
Pyridine-based scaffolds are also crucial in the field of photovoltaics. For instance, the "Black Dye," a highly efficient ruthenium(II) terpyridine complex used in dye-sensitized solar cells (DSSCs), relies on carboxylated terpyridine ligands to anchor the dye to the TiO₂ nanoparticle surface and facilitate electron injection. nih.gov The synthesis of these complex ligands often starts from simpler pyridine building blocks. nih.gov
Strategic Intermediate in the Synthesis of Biologically Relevant Pyridine Derivatives
Pyridine and its derivatives are integral to a vast number of pharmaceuticals and biologically active compounds. nih.govresearchgate.net this compound and related chloropyridines serve as critical intermediates in the synthesis of these molecules, allowing for the late-stage introduction of various functionalities to fine-tune biological activity. scispace.comacs.org
The reactivity of the chloro group is frequently exploited in the synthesis of pharmaceutical agents. For example, chloropyridine derivatives are key intermediates in the preparation of proton pump inhibitors (PPIs) such as revaprazan (B1680565) and pantoprazole, which are used to treat acid-related stomach conditions. google.com The synthesis of these drugs often involves a nucleophilic substitution reaction where the chlorine atom is displaced by another group to build the final drug molecule.
Similarly, the synthesis of the histamine (B1213489) agonist betahistine, used for treating Ménière's disease, can be achieved through a sequence involving the fluorination of a protected pyridine precursor followed by a nucleophilic aromatic substitution (SNAr) reaction. acs.org The initial halogenated pyridine is a key strategic intermediate. acs.org
Beyond specific drug syntheses, the chloropyridine scaffold is widely used to generate libraries of compounds for biological screening. ijpbs.com The substitution pattern on the pyridine ring significantly affects pharmacological activity. nih.gov Research has shown that pyridine derivatives containing a 4-chloro substituent can exhibit significant antibacterial and antifungal activities. ijpbs.com For instance, certain novel pyridine derivatives have shown noteworthy inhibitory effects against bacteria like Bacillus subtilis and Staphylococcus aureus. ijpbs.com This highlights the role of 4-chloro-substituted pyridines as a strategic platform for discovering new therapeutic agents. ijpbs.comrjptonline.org
Table 3: Examples of Biologically Relevant Molecules Derived from Chloropyridine Intermediates
| Intermediate Class | Target Molecule/Class | Biological Relevance | Synthetic Strategy |
|---|---|---|---|
| Chlorinated Pyridines | Revaprazan (PPI) | Proton Pump Inhibitor | Serves as a key intermediate for building the core structure. |
| Chlorinated Pyridines | Pantoprazole (PPI) | Proton Pump Inhibitor | 4-Chloro-3-methoxy-2-methyl-4-pyridine is a crucial intermediate. google.com |
| Halogenated Pyridines | Betahistine Derivatives | Histamine Agonist | Late-stage functionalization via SNAr reactions. acs.org |
| Substituted Pyridines | Phenylamino-carbonyl-amino-phenoxy-N-methylpyridine-2-carboxamides | Antibacterial / Antifungal | A derivative with a 4-Cl group showed the most significant activity. ijpbs.com |
Future Perspectives and Emerging Research Avenues for 4 Chloro 2 Ethylpyridine
Exploration of Novel Reaction Pathways and Functionalizations
The functionalization of pyridine (B92270) rings is a mature field, yet the quest for novel, efficient, and selective reaction pathways remains a vibrant area of research. For 4-chloro-2-ethylpyridine, future research will likely focus on leveraging its unique structural features to access new chemical space.
Direct C–H Functionalization: A major trend in organic synthesis is the direct functionalization of C–H bonds, which avoids the need for pre-functionalized starting materials and reduces waste. rsc.org For this compound, several C–H bonds are available for activation, including those on the pyridine ring and the ethyl substituent.
Heterobenzylic C–H Functionalization: The ethyl group at the 2-position is a prime target for functionalization. Recent studies have shown that polar, rather than radical, reaction pathways can enable selective chlorination of 2- and 4-alkyl-substituted pyridines. nih.gov This involves the catalytic activation of the substrate to form enamine tautomers that readily react with electrophilic chlorination reagents. nih.gov This chlorination-diversification strategy could be applied to this compound to introduce a variety of nucleophiles at the benzylic position of the ethyl group, leading to a diverse array of derivatives.
Ring C–H Functionalization: The C-H bonds at positions 3, 5, and 6 of the pyridine ring are also potential sites for functionalization. While the electron-poor nature of the pyridine ring can make direct C-H functionalization challenging, methods involving pyridine N-oxides have proven effective. rsc.org The oxidation of the nitrogen atom in this compound to its N-oxide would activate the ring towards C-H functionalization, allowing for the introduction of various functional groups.
Cross-Coupling Reactions: The chlorine atom at the 4-position is a versatile handle for transition metal-catalyzed cross-coupling reactions. While Suzuki, Stille, and Buchwald-Hartwig reactions are well-established, future research may explore novel coupling partners and catalytic systems to expand the diversity of accessible derivatives. For instance, Ullmann-type C-N cross-coupling reactions using supported copper catalysts offer a green and efficient method for synthesizing N-aryl pyridine derivatives. mdpi.communi.cz
The table below summarizes potential novel functionalization reactions for this compound.
| Reaction Type | Target Site | Potential Reagents/Catalysts | Potential Products |
| Heterobenzylic C–H Chlorination | Ethyl group (α-carbon) | Trifluoromethanesulfonyl chloride (TfCl), Trichloroisocyanuric acid (TCCA) | 4-Chloro-2-(1-chloroethyl)pyridine |
| C-H Functionalization via N-oxide | Ring C-H (positions 3, 5, 6) | Oxidizing agent (e.g., m-CPBA), various nucleophiles | Functionalized this compound N-oxides |
| Ullmann C-N Coupling | 4-position (C-Cl bond) | Aryl amines, Cu(I) catalyst supported on polyacrylate resin | N-Aryl-2-ethylpyridin-4-amines |
| C4-Alkylation | 4-position (C-Cl bond) | Alkenes, Organoborohydride catalyst | 4-Alkyl-2-ethylpyridines |
Rational Design of Derivatives for Specific Synthetic Goals
The principles of rational drug design and materials science can be applied to this compound to create derivatives with specific, predetermined functions. nih.govbiosolveit.de By understanding the structure-activity relationships (SAR) and structure-property relationships (SPR), researchers can strategically modify the scaffold to optimize for a particular biological target or material property.
Bioactive Molecules: The pyridine nucleus is present in a vast number of FDA-approved drugs. rsc.org this compound can serve as a starting point for the development of new therapeutic agents.
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. By modifying the substituents at the 2- and 4-positions of this compound, it is possible to design molecules that fit into the ATP-binding pocket of specific kinases, which are key targets in cancer therapy. nih.gov For example, coupling various pyrazole (B372694) or pyrimidine (B1678525) moieties at the 4-position could yield potent ERK1/2 inhibitors. acs.org
Negative Allosteric Modulators (NAMs) of nAChRs: Benzamide analogs containing a pyridine ring have been identified as negative allosteric modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological disorders. nih.gov The this compound scaffold could be incorporated into such structures to fine-tune their potency and selectivity.
Materials Science: Substituted pyridines are also used in the development of functional materials.
Polymers: Pyridine-containing polymers can have interesting electronic and optical properties. This compound derivatives can be used as monomers in polymerization reactions to create novel materials. For instance, hydroxyl-terminated polymers can be synthesized using silyl-protected, ortho-methylated hydroxy-pyridines as initiators. mdpi.com
Catalysts: Chiral pyridine derivatives are used as ligands in asymmetric catalysis. The scalable synthesis of chiral DMAP-type catalysts has been reported starting from 4-chloropyridine (B1293800) derivatives. researchgate.net This highlights the potential of using functionalized this compound to develop new and efficient catalysts.
The following table presents examples of rationally designed derivatives of this compound and their potential applications.
| Derivative Class | Synthetic Goal | Potential Application |
| Pyrimidinyl-pyridones | Design of ERK1/2 inhibitors | Anticancer agents |
| Benzamide Analogs | Development of nAChR NAMs | Treatment of neurological disorders |
| Functionalized Polymers | Creation of materials with novel properties | Electronics, optics |
| Chiral Pyridine Ligands | Asymmetric catalysis | Enantioselective synthesis |
Computational-Experimental Synergy in Pyridine Chemistry Research
The synergy between computational chemistry and experimental studies has become an indispensable tool in modern chemical research. researchgate.net This is particularly true for pyridine chemistry, where understanding the electronic properties and reactivity of the ring is crucial for designing new synthetic routes and functional molecules.
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack on the this compound ring. ias.ac.in For instance, DFT calculations have been used to understand the regioselectivity of C-H functionalization in substituted pyridines by comparing the stability of different isomers. nih.gov Such computational insights can guide experimental efforts, saving time and resources by focusing on the most promising reaction pathways.
Understanding Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of complex reactions. For example, DFT calculations have been employed to understand the mechanism of organoborohydride-catalyzed Chichibabin-type alkylation of pyridines. rsc.org This knowledge can be used to optimize reaction conditions and expand the substrate scope.
Designing Novel Derivatives: Computational tools are increasingly used in the rational design of new molecules. tjnpr.org For this compound, quantum chemical calculations can predict the electronic properties, such as the HOMO-LUMO energy gap, and global reactivity descriptors of potential derivatives. researchgate.net This allows for the in-silico screening of large libraries of virtual compounds to identify candidates with the desired properties before embarking on their synthesis.
The table below outlines the synergistic role of computational and experimental approaches in advancing the chemistry of this compound.
| Research Area | Computational Method | Experimental Validation | Synergy Outcome |
| Reactivity Prediction | DFT, MEP analysis | Reaction screening, product analysis | Efficient identification of reactive sites |
| Mechanism Elucidation | Transition state analysis, energy profiles | Kinetic studies, intermediate trapping | Deeper understanding and optimization of reactions |
| Rational Design | QSAR, molecular docking | Synthesis and biological/property testing | Accelerated discovery of new functional molecules |
Advancements in Sustainable Production and Utilization
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including pyridine derivatives. nih.gov Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly methods for its production and use.
Green Synthesis of Pyridine Derivatives:
Multicomponent Reactions (MCRs): One-pot MCRs offer an atom-economical and efficient way to synthesize highly functionalized pyridines. acs.org Microwave-assisted MCRs, in particular, can significantly reduce reaction times and energy consumption while producing high yields of pure products. nih.gov
Green Catalysts: The use of heterogeneous, recyclable catalysts is a key aspect of green chemistry. For example, supported copper catalysts have been developed for C-N coupling reactions of chloropyridines, offering an alternative to homogeneous palladium catalysts that can be difficult to remove from the final product. mdpi.com
Alternative Solvents and Conditions: The use of greener solvents like water or ethanol, or even solvent-free conditions, can drastically reduce the environmental impact of chemical processes. rsc.org
Sustainable Utilization: The development of catalytic cycles where this compound or its derivatives can be used in small quantities to facilitate chemical transformations is a promising avenue. Furthermore, designing derivatives that are biodegradable or have reduced toxicity would contribute to their sustainable lifecycle.
The following table summarizes green chemistry approaches applicable to the synthesis and use of this compound.
| Green Chemistry Principle | Approach for this compound | Potential Benefits |
| Atom Economy | Multicomponent reactions to build complex derivatives | Reduced waste, higher efficiency |
| Use of Catalysis | Heterogeneous and recyclable catalysts (e.g., supported Cu(I)) | Easier product purification, catalyst reuse |
| Benign Solvents | Use of water, ethanol, or solvent-free conditions | Reduced environmental pollution |
| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, lower energy consumption |
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-ethylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or halogenation of pyridine derivatives. For example, substituting a hydroxyl or amino group with chlorine using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (60–100°C) is common . Optimization requires monitoring reaction time, solvent polarity (e.g., DMF or DMSO), and catalyst use. Kinetic studies via HPLC or GC-MS can identify intermediates and byproducts, enabling adjustments to temperature or stoichiometry to maximize yield .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, with the chlorine atom inducing distinct deshielding effects on adjacent protons . Mass spectrometry (MS) provides molecular weight validation, while IR spectroscopy identifies functional groups (e.g., C-Cl stretches near 550–650 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : Although toxicity data for this compound is limited (as seen in analogous compounds like 4-(2-methoxyphenyl)-2-phenylpyridine ), standard organohalogen handling protocols apply: use fume hoods, nitrile gloves, and eye protection. Monitor airborne exposure with gas detectors, and store waste separately for professional disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attacks . Exact exchange terms improve accuracy in thermochemical properties like bond dissociation energies . Software like Gaussian or ORCA can simulate reaction pathways, such as chlorine substitution kinetics, validated against experimental IR or UV-Vis data .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic results?
- Methodological Answer : Systematic error analysis is key. For yield discrepancies, verify reagent purity via titration or NMR, and replicate reactions under controlled conditions (e.g., inert atmosphere). Conflicting spectroscopic data may arise from solvent impurities or tautomerism; use deuterated solvents and variable-temperature NMR to isolate artifacts . Cross-validate with alternative techniques (e.g., comparing XRD and DFT-optimized geometries) .
Q. What strategies are effective for studying the environmental persistence or biodegradation of this compound?
- Methodological Answer : Conduct soil mobility studies using column chromatography with labeled (e.g., ¹⁴C) compounds to track adsorption/desorption . Biodegradation assays with microbial consortia (e.g., from activated sludge) can identify metabolic pathways via LC-MS/MS analysis of degradation intermediates. Compare results with QSAR models to estimate bioaccumulation potential .
Data Gaps and Future Directions
Q. What are the current limitations in computational and experimental data for this compound, and how can they be addressed?
- Methodological Answer : Missing data include acute toxicity (e.g., LD₅₀) and precise biodegradation rates. Collaborate with toxicology labs to conduct OECD 423 (acute oral toxicity) or 301D (closed bottle) tests . For computational gaps, high-level ab initio methods (e.g., CCSD(T)) or machine learning force fields can refine thermodynamic predictions, validated through synchrotron-based XAS or neutron diffraction .
Tables for Key Data Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
